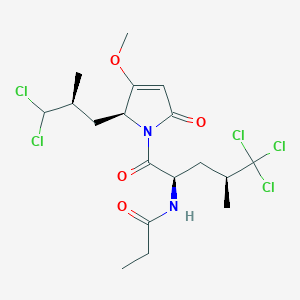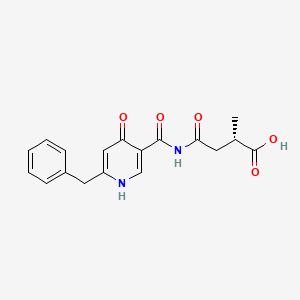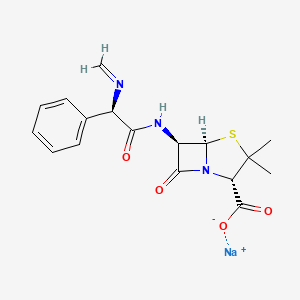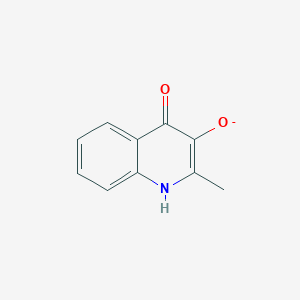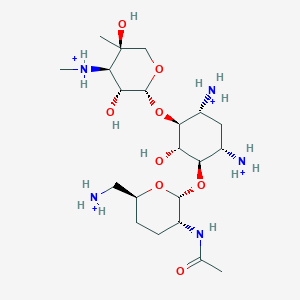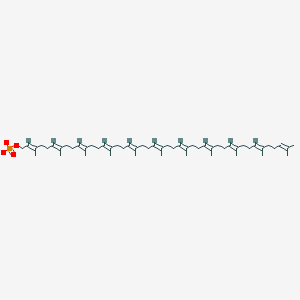
Clitocybin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clitocybin A is a compound that belongs to the class of isoindoline derivatives. It is characterized by the presence of hydroxyphenyl and dihydroxyisoindolinone groups. This compound is known for its antioxidant properties and is used in various applications, including cosmetics and industrial products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxyphenyl dihydroxyisoindolinone typically involves organic synthesis methods. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of 1H-isoindol-1-one, 2,3-dihydro-2-(4-hydroxyphenyl)-4,6-dimethoxy- with appropriate reagents .
Industrial Production Methods
Industrial production of hydroxyphenyl dihydroxyisoindolinone may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific methods can vary depending on the manufacturer and the desired application of the compound .
Chemical Reactions Analysis
Types of Reactions
Clitocybin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
Clitocybin A has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of hydroxyphenyl dihydroxyisoindolinone involves its antioxidant properties. It inhibits reactions promoted by oxygen, thus avoiding oxidation and deterioration of ingredients. The compound may interact with molecular targets such as enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Clitocybin A can be compared with other isoindoline derivatives, such as:
N-isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceuticals, herbicides, and colorants.
Phthalimide derivatives: Used in various industrial applications, including as intermediates in the synthesis of other compounds.
This compound stands out due to its unique combination of hydroxyphenyl and dihydroxyisoindolinone groups, which confer specific antioxidant properties and potential biological activities .
Properties
CAS No. |
1086908-58-8 |
|---|---|
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
4,6-dihydroxy-2-(4-hydroxyphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C14H11NO4/c16-9-3-1-8(2-4-9)15-7-12-11(14(15)19)5-10(17)6-13(12)18/h1-6,16-18H,7H2 |
InChI Key |
PFNJFMLPBCRODX-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=C(C=C2O)O)C(=O)N1C3=CC=C(C=C3)O |
Canonical SMILES |
C1C2=C(C=C(C=C2O)O)C(=O)N1C3=CC=C(C=C3)O |
| 1086908-58-8 | |
Synonyms |
clitocybin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


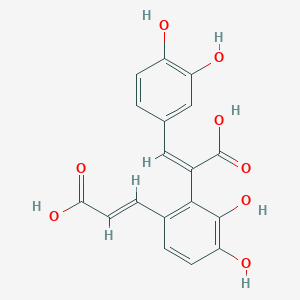

![N-[(2S,3S,4R)-1-(alpha-D-galactopyranosyloxy)-3,4-dihydroxyoctadecan-2-yl]-8-[4-(trifluoromethyl)phenyl]octanamide](/img/structure/B1264894.png)
